molecular formula C16H15N3O2 B2422394 methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate CAS No. 1004644-29-4

methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate

Cat. No.: B2422394
CAS No.: 1004644-29-4
M. Wt: 281.315
InChI Key: ZEAOSQDYOWHRFU-UHFFFAOYSA-N
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Description

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and pyrazole Quinoline is a nitrogenous tertiary base, while pyrazole is a five-membered ring containing two nitrogen atoms

Scientific Research Applications

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-ethyl-1H-pyrazole under tetrahydrofuran solvent medium . The reaction conditions often include the use of a base such as sodium hydroxide and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.

    Pyrazole derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.

Uniqueness

Methyl 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylate is unique due to its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these heterocycles.

Properties

IUPAC Name

methyl 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-3-19-10-11(9-17-19)15-8-13(16(20)21-2)12-6-4-5-7-14(12)18-15/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAOSQDYOWHRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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